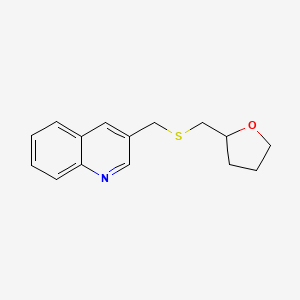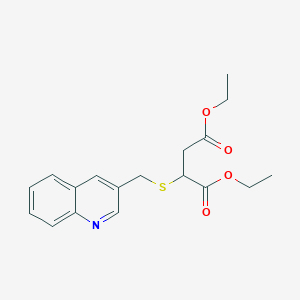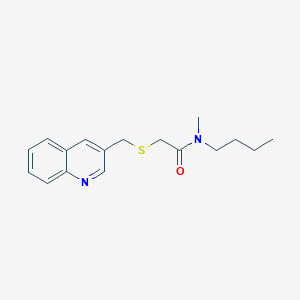
N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide is a compound that belongs to the class of acetamides It features a quinoline ring, which is a nitrogen-containing heterocycle, attached to a sulfanyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base, such as sodium hydroxide, to facilitate the reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-quinoline derivative with N-butyl-N-methylacetamide under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: A simpler acetamide derivative without the quinoline and sulfanyl groups.
Quinoline: A nitrogen-containing heterocycle without the acetamide and sulfanyl groups.
N-methylacetamide: An acetamide derivative without the quinoline and sulfanyl groups.
Uniqueness
N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide is unique due to the combination of the quinoline ring, sulfanyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler related compounds.
Properties
IUPAC Name |
N-butyl-N-methyl-2-(quinolin-3-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-3-4-9-19(2)17(20)13-21-12-14-10-15-7-5-6-8-16(15)18-11-14/h5-8,10-11H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIZFBZZJRFAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSCC1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide](/img/structure/B7051489.png)
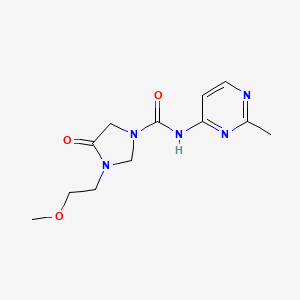
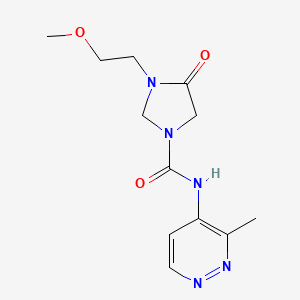
![8-(5-Methylfuran-2-yl)sulfonyl-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7051509.png)
![5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7051513.png)
![4,5-dimethyl-N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7051519.png)
![1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea](/img/structure/B7051523.png)
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-3-(triazol-1-yl)propan-1-one](/img/structure/B7051525.png)
![1-[1-(3,4-Dichlorophenyl)butyl]-3-[1-(1,2,4-triazol-1-yl)propan-2-yl]urea](/img/structure/B7051532.png)
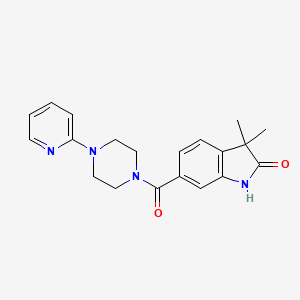
![4-(2-bicyclo[2.2.1]heptanylmethylcarbamoylamino)-N-ethylbenzamide](/img/structure/B7051546.png)
![1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea](/img/structure/B7051552.png)
